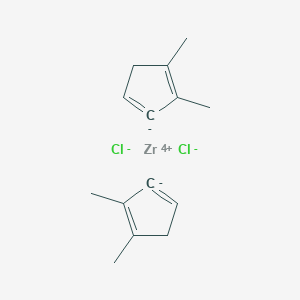
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride is a chemical compound with the molecular formula C14H18Cl2Zr and a molecular weight of 348.422. This compound is known for its unique structure, which includes zirconium coordinated with chloride and 4,5-dimethylcyclopenta-1,4-dien-1-ide ligands. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with 4,5-dimethylcyclopenta-1,4-dien-1-ide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other oxidation products.
Reduction: It can be reduced using suitable reducing agents to form lower oxidation state zirconium compounds.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a component in medical imaging and diagnostic tools.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Wirkmechanismus
The mechanism of action of 1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride involves its interaction with molecular targets through coordination chemistry. The zirconium center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved in its action depend on the specific application and the nature of the ligands and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride can be compared with other zirconium compounds, such as:
Zirconium tetrachloride: A simpler compound with only chloride ligands, used in similar applications but with different reactivity.
Zirconium(4+) chloride cyclopenta-1,4-dien-1-ide: A related compound with cyclopentadienyl ligands, offering different chemical properties and applications.
Zirconium(4+) chloride 4,5-dimethylcyclopenta-1,4-dien-1-ide (1/1/1): A variant with different stoichiometry, affecting its reactivity and stability.
This compound is unique due to its specific ligand arrangement and the resulting chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
119445-91-9 |
|---|---|
Molekularformel |
C14H18Cl2Zr |
Molekulargewicht |
348.422 |
IUPAC-Name |
1,2-dimethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C7H9.2ClH.Zr/c2*1-6-4-3-5-7(6)2;;;/h2*3H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
OSIHYASBAJHECK-UHFFFAOYSA-L |
SMILES |
CC1=C([C-]=CC1)C.CC1=C([C-]=CC1)C.[Cl-].[Cl-].[Zr+4] |
Synonyme |
Bis-(1,2-dimethylcyclopentadienyl)-zirconium dichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















